Carriomycin

Description

Properties

CAS No. |

65978-43-0 |

|---|---|

Molecular Formula |

C47H80O15 |

Molecular Weight |

885.1 g/mol |

IUPAC Name |

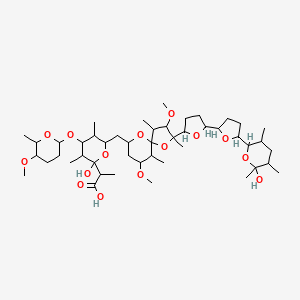

2-[2-hydroxy-6-[[2-[5-[5-(6-hydroxy-3,5,6-trimethyloxan-2-yl)oxolan-2-yl]oxolan-2-yl]-3,7-dimethoxy-2,4,6-trimethyl-1,10-dioxaspiro[4.5]decan-9-yl]methyl]-4-(5-methoxy-6-methyloxan-2-yl)oxy-3,5-dimethyloxan-2-yl]propanoic acid |

InChI |

InChI=1S/C47H80O15/c1-23-20-24(2)45(10,50)61-40(23)35-15-14-33(56-35)34-16-18-38(57-34)44(9)42(54-13)28(6)47(62-44)26(4)37(53-12)22-31(59-47)21-36-25(3)41(27(5)46(51,60-36)29(7)43(48)49)58-39-19-17-32(52-11)30(8)55-39/h23-42,50-51H,14-22H2,1-13H3,(H,48,49) |

InChI Key |

XVEWEQLVOJZMCV-UHFFFAOYSA-N |

Canonical SMILES |

CC1CC(C(OC1C2CCC(O2)C3CCC(O3)C4(C(C(C5(O4)C(C(CC(O5)CC6C(C(C(C(O6)(C(C)C(=O)O)O)C)OC7CCC(C(O7)C)OC)C)OC)C)C)OC)C)(C)O)C |

Origin of Product |

United States |

Foundational & Exploratory

The Discovery and Isolation of Carriomycin from Streptomyces hygroscopicus: A Technical Guide

Abstract: Carriomycin, a polyether antibiotic, was first isolated from the culture broth of Streptomyces hygroscopicus strain T-42082. This monovalent cation-selective ionophore exhibits a broad spectrum of activity against Gram-positive bacteria, various fungi, yeasts, and mycoplasma, in addition to demonstrating coccidiostatic properties. This technical guide provides a comprehensive overview of the discovery, isolation, and biological activity of this compound. It details the experimental protocols for the fermentation of S. hygroscopicus, as well as the extraction and purification of this compound. The document also summarizes its physicochemical properties and antimicrobial efficacy through quantitative data. Furthermore, the mechanism of action as a cation ionophore is illustrated. This guide is intended for researchers, scientists, and professionals in the fields of drug development and microbiology.

Introduction

Streptomyces hygroscopicus is a well-known producer of a diverse array of secondary metabolites with various biological activities. One such metabolite is this compound, a polyether antibiotic that belongs to the class of ionophores. Ionophores are lipid-soluble molecules that can transport ions across biological membranes, thereby disrupting the electrochemical gradients essential for cellular function. This compound specifically acts as a monovalent cation-selective ionophore, with a preference for potassium, rubidium, and sodium ions. This disruption of ion homeostasis is the basis for its antimicrobial and coccidiostatic activities.

This document serves as a detailed technical resource on the discovery and isolation of this compound, providing methodologies and quantitative data for scientific and research applications.

Physicochemical Properties of this compound

This compound presents as colorless prisms in its free acid form and possesses the following physicochemical characteristics:

| Property | Value | Reference |

| Molecular Formula | C47H80O15 | [1] |

| Molecular Weight | 885.15 | [1] |

| Melting Point | 120-122 °C | [1] |

| Specific Rotation | [α]25D -0.5 in methanol | [1] |

| UV Absorption Maxima | None characteristic | [1] |

| Functional Groups | One carboxyl group, three methoxy groups | [1] |

Experimental Protocols

Fermentation of Streptomyces hygroscopicus T-42082 for this compound Production

This protocol outlines the fermentation process for the production of this compound. While the exact yield of this compound from the original study is not specified, yields for other antibiotics from S. hygroscopicus can range from the tens to over a thousand mg/L with optimization.[2][3][4]

3.1.1. Microorganism

-

Streptomyces hygroscopicus strain T-42082

3.1.2. Fermentation Medium

A typical medium for the cultivation of Streptomyces for antibiotic production is the GYM Streptomyces Medium (DSMZ Medium 65).[5] Optimization of media components, such as carbon and nitrogen sources, can significantly enhance antibiotic yields.[2][3][4][6]

| Component | Concentration (g/L) |

| Glucose | 4.0 |

| Yeast Extract | 4.0 |

| Malt Extract | 10.0 |

| CaCO3 | 2.0 |

| Agar (for solid medium) | 18.0 |

| Distilled Water | 1 L |

3.1.3. Culture Conditions

-

Temperature: 28 °C[5]

-

pH: An initial pH of 6.5 has been shown to be optimal for the production of other antibiotics by Streptomyces.[4]

-

Aeration: Maintained by agitation in a shaker for flask cultures, or with controlled aeration (e.g., 1.0 vvm) in a fermenter.[2]

-

Inoculum: A seed culture is prepared by inoculating a suitable liquid medium and incubating for a specified period (e.g., 48-120 hours) before transferring to the production medium.[2][4]

-

Fermentation Time: Typically ranges from 7 to 12 days, with optimization required to determine the peak of antibiotic production.[4]

Extraction and Purification of this compound

The following protocol is a general procedure for the extraction and purification of polyether antibiotics from fermentation broth, based on common methodologies.[7][8]

3.2.1. Extraction

-

Separation of Biomass: The fermentation broth is centrifuged or filtered to separate the mycelia from the culture filtrate.

-

Solvent Extraction: The culture filtrate is extracted with an equal volume of an organic solvent such as ethyl acetate. This process is typically repeated multiple times to ensure complete extraction of the antibiotic.[7] The organic phases are then combined.

-

Concentration: The combined organic extract is concentrated under reduced pressure using a rotary evaporator to yield a crude extract.[7]

3.2.2. Purification

-

Silica Gel Column Chromatography: The crude extract is dissolved in a minimal amount of a suitable solvent and adsorbed onto silica gel. The adsorbed material is then applied to the top of a silica gel column.[7]

-

Elution: The column is eluted with a gradient of solvents, starting with a non-polar solvent and gradually increasing the polarity. For example, a gradient of chloroform-methanol can be used.[7]

-

Fraction Collection: Fractions are collected and their purity is monitored using Thin Layer Chromatography (TLC). Fractions with similar Rf values are pooled.[7]

-

Further Purification (if necessary): The pooled fractions containing this compound may require further purification steps, such as preparative High-Performance Liquid Chromatography (HPLC), to achieve high purity.

Biological Activity of this compound

This compound demonstrates a significant inhibitory effect against a range of microorganisms.

Antimicrobial Spectrum

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of this compound against various microorganisms. The MIC is defined as the lowest concentration of an antibiotic that prevents visible growth of a bacterium.[9]

| Microorganism | Type | MIC (µg/mL) |

| Staphylococcus aureus | Gram-positive bacterium | Data not available in searched sources |

| Bacillus subtilis | Gram-positive bacterium | Data not available in searched sources |

| Candida albicans | Yeast | Data not available in searched sources |

| Aspergillus niger | Fungus | Data not available in searched sources |

| Mycoplasma sp. | Bacterium | Active (qualitative)[1] |

Note: While the original discovery paper states activity against these classes of microorganisms, specific MIC values were not found in the searched literature. The table serves as a template for such data.

Mandatory Visualizations

Experimental Workflow for this compound Isolation

Caption: Workflow for the isolation and purification of this compound.

Mechanism of Action of this compound as a Cation Ionophore

Caption: Signaling pathway of this compound's ionophoric action.

Conclusion

This compound, produced by Streptomyces hygroscopicus T-42082, is a potent polyether antibiotic with a clear mechanism of action as a monovalent cation ionophore. Its ability to disrupt the fundamental process of maintaining cellular ion gradients makes it an effective agent against a variety of microorganisms. The protocols and data presented in this technical guide provide a foundational resource for further research into this compound, including its potential therapeutic applications and the optimization of its production. Further studies to elucidate a more comprehensive profile of its minimum inhibitory concentrations against a wider range of pathogens and to determine its fermentation yield with modern techniques would be of significant value to the scientific community.

References

- 1. Mode-of-Action of Antimicrobial Peptides: Membrane Disruption vs. Intracellular Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Enhancement of ascomycin production via a combination of atmospheric and room temperature plasma mutagenesis in Streptomyces hygroscopicus and medium optimization - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Optimization of fermentation conditions and medium compositions for the production of chrysomycin a by a marine-derived strain Streptomyces sp. 891 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Optimization of fermentation conditions and medium components for chrysomycin a production by Streptomyces sp. 891-B6 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. repository.up.ac.za [repository.up.ac.za]

- 6. researchgate.net [researchgate.net]

- 7. Purification and structural elucidation of three bioactive compounds isolated from Streptomyces coelicoflavus BC 01 and their biological activity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. thescipub.com [thescipub.com]

- 9. Antifungal Susceptibility Testing of Aspergillus niger on Silicon Microwells by Intensity-Based Reflectometric Interference Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

Carriomycin: A Technical Deep Dive into its Biological Activity and Spectrum

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Carriomycin, a polyether ionophore antibiotic produced by Streptomyces hygroscopicus, exhibits a significant range of biological activities. Primarily recognized for its potent activity against Gram-positive bacteria, various fungi, yeasts, and mycoplasma, it also demonstrates notable coccidiostatic properties. This technical guide provides a comprehensive overview of this compound's biological activity, spectrum, and mechanism of action. It delves into the experimental methodologies used to characterize this antibiotic and explores its impact on cellular signaling pathways. All quantitative data are presented in structured tables for clarity, and key experimental workflows and signaling pathways are visualized using diagrams to facilitate understanding for researchers and professionals in the field of drug development.

Introduction

This compound is a member of the polyether class of antibiotics, a group of naturally occurring compounds known for their ability to transport cations across biological membranes.[1][2] Unlike many other classes of antibiotics that inhibit specific enzymatic pathways, this compound's primary mechanism of action is the disruption of essential ion gradients, leading to a cascade of downstream effects that are detrimental to susceptible organisms.[1][3] This guide will synthesize the available scientific literature to provide a detailed technical understanding of this compound's biological profile.

Mechanism of Action: A Polyether Ionophore

This compound functions as a monovalent cation ionophore with a notable preference for potassium ions (K+), though it also transports rubidium (Rb+) and sodium (Na+) ions.[4] Its molecular structure allows it to form a lipid-soluble complex with these cations, facilitating their transport across the hydrophobic lipid bilayers of cell membranes.[1][3] This transport disrupts the carefully maintained electrochemical gradients that are vital for numerous cellular processes, including nutrient transport, pH homeostasis, and the generation of ATP.[5] The dissipation of these ion gradients is the fundamental basis of this compound's antimicrobial and cytotoxic effects.[3]

It is important to note that while the majority of scientific literature classifies this compound as a polyether ionophore, a recent study investigating its efficacy against Mycobacterium avium complex has referred to it as a "new macrolide."[3][6] This classification appears to be an anomaly, as the well-established mechanism of action for this compound aligns with that of polyether ionophores and not with macrolides, which typically inhibit protein synthesis.

dot

Caption: this compound's ionophoric mechanism of action.

Antimicrobial Spectrum of Activity

This compound demonstrates a broad spectrum of activity, primarily targeting Gram-positive bacteria, fungi, and certain protozoa. Its efficacy against Gram-negative bacteria is limited due to the presence of their outer membrane, which acts as a barrier to the hydrophobic this compound molecule.[1]

Antibacterial Activity

-

Gram-positive Bacteria: this compound is effective against a range of Gram-positive bacteria.

-

Mycobacterium: Studies have investigated its activity against Mycobacterium avium complex (MAC), although the reported in vitro Minimum Inhibitory Concentrations (MICs) were high (>8 mg/L).[3][6]

| Organism | MIC (µg/mL) | Reference |

| Mycobacterium avium | >8 | [3][6] |

| Mycobacterium intracellulare | >8 | [3][6] |

| Gram-positive bacteria | Data Not Available in Searched Literature | [2] |

Note: The original 1978 publication by Imada et al. likely contains more extensive MIC data, but the full text was not accessible in the conducted research.

Antifungal and Antiyeast Activity

This compound is also active against several fungi and yeasts.[2]

| Organism | MIC (µg/mL) | Reference |

| Various Fungi | Data Not Available in Searched Literature | [2] |

| Various Yeasts | Data Not Available in Searched Literature | [2] |

Activity Against Mycoplasma

The antibiotic has been reported to be active against Mycoplasma species.[2]

| Organism | MIC (µg/mL) | Reference |

| Mycoplasma spp. | Data Not Available in Searched Literature | [2] |

Coccidiostatic Activity

This compound exhibits coccidiostatic activity, making it relevant for veterinary applications in controlling coccidiosis in poultry.[2][7]

| Organism (Coccidia) | Activity Metric | Reference |

| Eimeria spp. | Coccidiostatic | [2] |

Experimental Protocols

The following sections outline the general methodologies employed to determine the biological activity of this compound.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC of this compound against various microorganisms is typically determined using broth microdilution or agar dilution methods.[8][9]

Broth Microdilution Method Workflow:

dot

Caption: Workflow for MIC determination by broth microdilution.

Key Parameters for MIC Testing:

-

Media: Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria, RPMI-1640 medium for fungi.[10][11]

-

Inoculum Preparation: A standardized inoculum, typically a 0.5 McFarland standard, is prepared from a fresh culture of the test organism.[9]

-

Incubation: Plates are incubated at a temperature and duration suitable for the growth of the test organism.[10]

-

Reading Results: The MIC is recorded as the lowest concentration of the antibiotic that completely inhibits visible growth.[9]

Coccidiostatic Activity Assay in Poultry

The anticoccidial efficacy of this compound is evaluated through in vivo challenge studies in chickens.[4][12]

General Protocol for Coccidiostatic Assay:

-

Animal Model: Day-old broiler chickens are typically used.

-

Housing: Birds are housed in controlled environments to prevent accidental infection.

-

Diet: A basal diet is provided, with the experimental group receiving feed supplemented with this compound at a specified concentration.

-

Challenge: After a period of acclimatization, birds are orally inoculated with a known number of sporulated Eimeria oocysts.

-

Parameters Measured:

-

Weight Gain and Feed Conversion Ratio (FCR): To assess the impact on performance.

-

Lesion Scoring: Intestinal tracts are examined for the severity of coccidial lesions.

-

Oocyst Counts: Fecal samples are collected to determine the number of oocysts shed.

-

-

Data Analysis: The performance and lesion scores of the this compound-treated group are compared to those of an infected, unmedicated control group and a non-infected, unmedicated control group.

Effects on Signaling Pathways

While the primary mechanism of this compound is ion gradient disruption, this can have profound effects on various cellular signaling pathways.

Impact on Microbial Signaling

The disruption of ion homeostasis in microbial cells can indirectly affect numerous signaling pathways that are dependent on specific ion concentrations for their function. For instance, changes in intracellular pH and membrane potential can alter the activity of enzymes and transport systems, which in turn can impact processes like quorum sensing and biofilm formation.[5][13] However, specific studies detailing the direct impact of this compound on microbial signaling pathways are not extensively available in the reviewed literature.

Effects on Cancer Cell Signaling Pathways

Interestingly, this compound has been shown to have anti-tumor effects on oral squamous cell carcinoma (OSCC) cells by modulating key signaling pathways.

PI3K/AKT/mTOR and MAPK Signaling Pathway Inhibition:

In OSCC cells, this compound has been demonstrated to inhibit the Phosphatidylinositol 3-kinase (PI3K)/Protein Kinase B (AKT)/mammalian Target of Rapamycin (mTOR) and the Mitogen-activated protein kinase (MAPK) signaling pathways. This inhibition leads to reduced cell proliferation, colony formation, and migration, as well as cell cycle arrest and apoptosis.

dot

Caption: this compound's inhibitory effect on cancer cell signaling.

Conclusion

This compound is a potent polyether ionophore antibiotic with a well-defined mechanism of action centered on the disruption of monovalent cation gradients across cellular membranes. Its biological activity extends to a range of Gram-positive bacteria, fungi, yeasts, mycoplasma, and coccidia, making it a compound of interest for both clinical and veterinary applications. While its anti-tumor properties and impact on specific cancer cell signaling pathways have been elucidated, further research is warranted to fully quantify its antimicrobial spectrum with modern susceptibility testing and to explore the detailed downstream effects of its ionophoric activity on microbial signaling pathways. This technical guide provides a solid foundation for researchers and drug development professionals to understand the core biological and spectral characteristics of this compound.

References

- 1. agscientific.com [agscientific.com]

- 2. This compound, a new polyether antibiotic produced by Streptomyces hygroscopicus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. journals.asm.org [journals.asm.org]

- 4. fda.gov [fda.gov]

- 5. Frontiers | Polyether ionophore resistance in a one health perspective [frontiersin.org]

- 6. Polyether ionophores: broad-spectrum and promising biologically active molecules for the control of drug-resistant bacteria and parasites - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Anticoccidial drugs of the livestock industry - PMC [pmc.ncbi.nlm.nih.gov]

- 8. In Vitro Assessment of Anticoccidials: Methods and Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Activities of Antifungal Agents against Yeasts and Filamentous Fungi: Assessment according to the Methodology of the European Committee on Antimicrobial Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Yeast (Fungi) MIC Susceptibility Panel [testguide.labmed.uw.edu]

- 12. A new protocol for a challenge test to assess the efficacy of live anticoccidial vaccines for chickens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

An In-depth Technical Guide to Carriomycin: Structure, Properties, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Carriomycin is a polyether antibiotic produced by the bacterium Streptomyces hygroscopicus.[1] It exhibits a broad spectrum of activity against Gram-positive bacteria, as well as some fungi, yeasts, and mycoplasma.[1] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activity of this compound, with a focus on its mechanism of action. Detailed experimental methodologies for its isolation and analysis are also presented, alongside visual representations of its mode of action to facilitate a deeper understanding for research and drug development applications.

Chemical Structure and Physicochemical Properties

This compound is a complex polyketide with the molecular formula C₄₇H₈₀O₁₅.[1] Its structure was elucidated through X-ray crystallographic analysis of its thallium salt.[2][3] The molecule is characterized by a series of interconnected cyclic ether rings, a common feature of polyether antibiotics.

Chemical Structure:

IUPAC Name: 2-[2-hydroxy-6-[[2-[5-[5-(6-hydroxy-3,5,6-trimethyloxan-2-yl)oxolan-2-yl]oxolan-2-yl]-3,7-dimethoxy-2,4,6-trimethyl-1,10-dioxaspiro[4.5]decan-9-yl]methyl]-4-(5-methoxy-6-methyloxan-2-yl)oxy-3,5-dimethyloxan-2-yl]propanoic acid

SMILES: CC1CC(C(OC1C2CCC(O2)C3CCC(O3)C4(C(C(C5(O4)C(C(CC(O5)CC6C(C(C(C(O6)(C(C)C(=O)O)O)C)OC7CCC(C(O7)C)OC)C)OC)C)C)OC)C)(C)O)C

Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₄₇H₈₀O₁₅ | [1] |

| Molecular Weight | 885.15 g/mol | [1] |

| Melting Point | 120-122 °C | [1] |

| Appearance | Colorless prisms | [1] |

| Predicted Properties | ||

| pKa (strongest acidic) | 4.4 | |

| pKa (strongest basic) | -2.1 | |

| LogP | 6.1 | |

| Water Solubility | 0.002 g/L |

Biological and Pharmacological Properties

This compound demonstrates significant antimicrobial activity, primarily against Gram-positive bacteria.[1] Its biological effects also extend to certain fungi, yeasts, and mycoplasma.[1] The mechanism of action of this compound involves the inhibition of bacterial protein synthesis.

Mechanism of Action

This compound targets the 50S subunit of the bacterial ribosome, a critical component of the protein synthesis machinery. By binding to the 50S subunit, this compound interferes with the translocation step of elongation, thereby halting the synthesis of essential proteins and ultimately leading to the inhibition of bacterial growth.

References

- 1. researchgate.net [researchgate.net]

- 2. X-Ray crystal structure of the thallium salt of this compound, a new polyether antibiotic - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 3. Studies on the ionophorous antibiotics. Part 14. Crystal and molecular structure of the thallium salt of this compound - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

Streptomyces hygroscopicus secondary metabolite Carriomycin

An In-depth Technical Guide to Carriomycin: A Polyether Antibiotic from Streptomyces hygroscopicus

Introduction

Streptomyces hygroscopicus, a gram-positive bacterium found in soil, is a prolific producer of a wide array of secondary metabolites with diverse biological activities.[1][2] This organism is responsible for the biosynthesis of numerous clinically significant compounds, including the immunosuppressant rapamycin (sirolimus), the antibiotic hygromycin B, and the antifungal agent geldanamycin.[2] Among the vast chemical arsenal of S. hygroscopicus is this compound, a polyether antibiotic that demonstrates significant activity against a range of microorganisms.[3]

This technical guide provides a comprehensive overview of this compound, focusing on its physicochemical properties, biological activity, mechanism of action, and relevant experimental protocols for its study. The information is tailored for researchers, scientists, and professionals in the field of drug development who are interested in the potential of natural products as therapeutic agents.

Physicochemical Properties of this compound

This compound is a polyketide-derived natural product with a complex molecular structure.[4][5] Its key physicochemical characteristics are summarized in the table below. The molecule features a carboxyl group and three methoxy groups, and it does not exhibit a characteristic absorption maximum in the ultraviolet spectrum.[3] The structure has been elucidated through X-ray crystallographic analysis of its thallium salt.[5][6]

| Property | Value | Reference |

| Molecular Formula | C47H80O15 | [3] |

| Molecular Weight | 885.15 g/mol | [3] |

| Appearance | Colorless prisms | [3] |

| Melting Point | 120-122 °C | [3] |

| Optical Rotation | [α]25D -0.5 in methanol | [3] |

| CAS Number | 65978-43-0 | [7] |

Biological Activity

This compound exhibits a broad spectrum of biological activity, primarily against Gram-positive bacteria, as well as several fungi, yeasts, and mycoplasma.[3] It is also recognized for its coccidiostatic properties.[3][7] The table below summarizes its known antimicrobial activities.

| Organism Type | Activity | Reference |

| Gram-positive bacteria | Active | [3] |

| Fungi | Active | [3] |

| Yeasts | Active | [3] |

| Mycoplasma | Active | [3] |

| Coccidia | Coccidiostatic | [3] |

Mechanism of Action

This compound belongs to the macrolide class of antibiotics and, like other members of this class, its primary mechanism of action is the inhibition of protein synthesis in susceptible bacteria.[4][8] It specifically targets the 50S subunit of the bacterial ribosome. By binding to the 50S subunit, this compound obstructs the translocation step of protein elongation, preventing the ribosome from moving along the messenger RNA (mRNA). This action effectively halts the synthesis of essential proteins, leading to a bacteriostatic effect where bacterial growth and multiplication are inhibited.[8]

Caption: Mechanism of action of this compound.

Experimental Protocols

Isolation and Purification of this compound

The isolation of this compound from Streptomyces hygroscopicus cultures involves a multi-step process that includes fermentation, extraction, and chromatographic purification. The general workflow is outlined below.

a. Fermentation:

-

Strain: Streptomyces hygroscopicus strain T-42082 is a known producer of this compound.[3]

-

Media: A suitable production medium, such as those generally used for Streptomyces fermentation, should be employed. For instance, a medium containing soybean meal, CaCO3, MgSO4·7H2O, (NH4)2HPO4, NaCl, K2HPO4, and glycerol can be used.[9]

-

Culture Conditions: The culture is incubated under aerobic conditions, typically on a rotary shaker at a controlled temperature (e.g., 28°C) for a period sufficient for secondary metabolite production (e.g., 96 hours).[9]

b. Extraction:

-

The fermentation broth is harvested and the mycelia are separated from the supernatant by filtration or centrifugation.[9]

-

This compound is then extracted from the culture broth.[3] A common method for extracting secondary metabolites from fermentation broths is liquid-liquid extraction using a solvent such as ethyl acetate.[9][10]

-

The organic solvent phase containing the crude extract is concentrated under reduced pressure using a rotary evaporator.[9]

c. Purification:

-

The crude extract is subjected to chromatographic techniques for purification.

-

Column chromatography using silica gel is a common first step.[9] The column is eluted with a solvent system of increasing polarity to separate the components of the crude extract.

-

Fractions are collected and tested for biological activity to identify those containing this compound.

-

Further purification can be achieved using techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).[11][12]

Caption: Workflow for this compound isolation and purification.

Determination of Minimum Inhibitory Concentration (MIC)

The biological activity of this compound can be quantified by determining its Minimum Inhibitory Concentration (MIC) against various microorganisms using the broth microdilution method.

-

Materials:

-

Pure this compound

-

Sterile 96-well microtiter plates

-

Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

Microbial inoculum standardized to a specific concentration (e.g., 5 x 10^5 CFU/mL)

-

Positive control (microorganism in broth without antibiotic)

-

Negative control (broth only)

-

-

Procedure:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then dilute it in the broth medium to the highest concentration to be tested.

-

Perform serial two-fold dilutions of the this compound solution in the wells of the microtiter plate to obtain a range of concentrations.

-

Add the standardized microbial inoculum to each well (except the negative control).

-

Incubate the plates at the optimal temperature for the growth of the microorganism (e.g., 37°C for 18-24 hours for bacteria).

-

The MIC is determined as the lowest concentration of this compound that completely inhibits the visible growth of the microorganism.

-

Biosynthesis of this compound

This compound is a polyketide, suggesting its biosynthesis involves a polyketide synthase (PKS) pathway. While the specific gene cluster for this compound biosynthesis has not been detailed in the provided search results, the general pathway for polyketide synthesis in Streptomyces is well-established. It involves the sequential condensation of small carboxylic acid units, such as acetyl-CoA and malonyl-CoA, by a large multi-enzyme complex, the PKS. The resulting polyketide chain undergoes various modifications, including reduction, dehydration, and cyclization, to form the final complex structure of this compound.

Caption: Generalized biosynthetic pathway of a polyketide.

Conclusion

This compound, a secondary metabolite from Streptomyces hygroscopicus, is a polyether antibiotic with a notable spectrum of activity against Gram-positive bacteria and other microorganisms. Its mechanism of action, involving the inhibition of bacterial protein synthesis, makes it a subject of interest for antimicrobial research. The protocols outlined in this guide provide a framework for the isolation, purification, and biological evaluation of this compound, facilitating further investigation into its therapeutic potential. The continued exploration of natural products from organisms like S. hygroscopicus remains a crucial endeavor in the search for novel drug leads.

References

- 1. Streptomyces: The biofactory of secondary metabolites - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Streptomyces hygroscopicus - Wikipedia [en.wikipedia.org]

- 3. This compound, a new polyether antibiotic produced by Streptomyces hygroscopicus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. go.drugbank.com [go.drugbank.com]

- 5. Studies on the ionophorous antibiotics. Part 14. Crystal and molecular structure of the thallium salt of this compound - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 6. X-Ray crystal structure of the thallium salt of this compound, a new polyether antibiotic - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 7. Carriomycin_TargetMol [targetmol.com]

- 8. What is the mechanism of Carrimycin? [synapse.patsnap.com]

- 9. Isolation and purification of antibacterial compound from Streptomyces levis collected from soil sample of north India - PMC [pmc.ncbi.nlm.nih.gov]

- 10. New antibiotics, carbazomycins A and B. I. Fermentation, extraction, purification and physico-chemical and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

Carriomycin molecular formula and molecular weight

An In-depth Examination of the Molecular Properties, Mechanism of Action, and Biosynthesis of a Potent Ionophoric Antibiotic

This technical guide provides a comprehensive overview of Carriomycin, a polyether antibiotic produced by Streptomyces hygroscopicus. It is intended for researchers, scientists, and drug development professionals interested in the chemical properties, biological activity, and underlying mechanisms of this potent ionophore.

Core Molecular Data

This compound is a complex polyether antibiotic with a well-defined molecular structure. Key quantitative data are summarized below for easy reference and comparison.

| Property | Value | Source(s) |

| Molecular Formula | C47H80O15 | [1][2][3] |

| Molecular Weight | 885.13 g/mol | [1][3] |

Mechanism of Action: A Monovalent Cation-Selective Ionophore

This compound functions as a carrier ionophore, a class of molecules that facilitate the transport of ions across lipid membranes. Its mechanism is characterized by the formation of a lipid-soluble complex with specific cations, which then diffuses across the cell membrane, disrupting the natural ion gradients essential for cellular function. This disruption of ion homeostasis is the primary basis for its antibiotic activity against Gram-positive bacteria, fungi, and protozoa.

The ion transport process can be visualized as a cyclical mechanism:

Caption: Ion transport mechanism of this compound.

Experimental Protocol: Liposome-Based Assay for Ionophore Activity

This protocol outlines a representative method for quantifying the ionophoretic activity of this compound using synthetic liposomes and a pH-sensitive fluorescent dye. This assay measures the ability of this compound to transport potassium ions across a lipid bilayer, leading to a change in the internal pH of the liposomes, which is detected by the fluorescent probe.

Materials:

-

This compound

-

1-palmitoyl-2-oleoyl-glycero-3-phosphocholine (POPC)

-

Cholesterol

-

Pyranine (8-hydroxypyrene-1,3,6-trisulfonic acid)

-

Potassium chloride (KCl)

-

Sodium chloride (NaCl)

-

HEPES buffer

-

Triton X-100

-

Ethanol

-

Chloroform

-

Spectrofluorometer

Procedure:

-

Liposome Preparation:

-

Prepare a lipid mixture of POPC and cholesterol (e.g., 4:1 molar ratio) in chloroform.

-

Evaporate the solvent under a stream of nitrogen to form a thin lipid film.

-

Hydrate the lipid film with a buffer solution (e.g., 10 mM HEPES, 100 mM NaCl, pH 7.4) containing the pH-sensitive dye pyranine.

-

Create unilamellar vesicles by extrusion through polycarbonate membranes with a defined pore size (e.g., 100 nm).

-

Remove external pyranine by gel filtration chromatography.

-

-

Fluorescence Measurement:

-

Dilute the pyranine-loaded liposomes in an iso-osmotic buffer (e.g., 10 mM HEPES, 100 mM NaCl, pH 7.4) in a fluorometer cuvette.

-

Excite the pyranine at two wavelengths (e.g., 405 nm and 460 nm) and measure the emission at a single wavelength (e.g., 510 nm). The ratio of the fluorescence intensities (F460/F405) is proportional to the intra-liposomal pH.

-

Establish a baseline fluorescence ratio.

-

Add a concentrated solution of a potassium salt (e.g., KCl) to the external buffer to create a potassium ion gradient.

-

Add a solution of this compound in ethanol to the liposome suspension.

-

Record the change in the fluorescence ratio over time.

-

At the end of the experiment, add Triton X-100 to lyse the liposomes and calibrate the pyranine fluorescence to the external pH.

-

Data Analysis:

The rate of change in the fluorescence ratio is proportional to the rate of potassium ion influx mediated by this compound. This can be used to determine the ionophoretic activity and specificity of the compound.

Caption: Workflow for the liposome-based ionophore assay.

Biosynthesis of this compound

This compound is a polyether antibiotic, a class of natural products synthesized by polyketide synthases (PKSs) in various Streptomyces species. While the specific biosynthetic gene cluster for this compound has not been fully elucidated, the general pathway for polyether antibiotic biosynthesis is well-understood and serves as a model.

The biosynthesis begins with a starter unit, typically a small carboxylic acid, which is extended by the sequential addition of extender units derived from malonyl-CoA, methylmalonyl-CoA, or ethylmalonyl-CoA. The growing polyketide chain undergoes a series of modifications, including reductions, dehydrations, and cyclizations, catalyzed by different domains of the PKS enzymes. The final polyether structure is formed through a series of oxidative cyclization reactions, often catalyzed by monooxygenases.

Caption: Generalized biosynthetic pathway for polyether antibiotics.

References

- 1. Biosynthetic study on the polyether carboxylic antibiotic, nigericin production and biohydroxylation of grisorixin by nigericin-producing Streptomyces hygroscopicus NRRL B-1865 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Molecular Regulation of Antibiotic Biosynthesis in Streptomyces - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Polyether ionophores: broad-spectrum and promising biologically active molecules for the control of drug-resistant bacteria and parasites - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Antimicrobial Properties of Carriomycin

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carriomycin is a polyether antibiotic produced by the bacterium Streptomyces hygroscopicus.[1] First isolated and described in 1978, it belongs to a class of naturally occurring compounds known as ionophores. This compound exhibits significant antimicrobial activity, primarily targeting Gram-positive bacteria and various fungi, including yeasts.[1] Its unique mechanism of action, which involves the transport of monovalent cations across cellular membranes, distinguishes it from many conventional antibiotics and makes it a subject of interest for research and potential therapeutic development. This guide provides an in-depth overview of this compound's mechanism, its spectrum of activity with quantitative data, and detailed experimental protocols for its evaluation.

Core Mechanism of Action: A Monovalent Cation Ionophore

This compound functions as a monovalent cation-selective ionophore, a lipid-soluble molecule that can bind and transport ions across biological membranes.[1] This process is central to its antimicrobial effect.

Key aspects of its mechanism include:

-

Cation Selectivity: this compound demonstrates a strong preference for binding and transporting monovalent cations, such as potassium (K+), rubidium (Rb+), and sodium (Na+).[1] It does not transport divalent cations like calcium (Ca2+).[1]

-

Membrane Disruption: By acting as a carrier, this compound facilitates the movement of these cations down their concentration gradients, effectively creating pores in the cell membrane. This action disrupts the critical electrochemical gradients that are essential for numerous cellular processes.

-

Loss of Homeostasis: The transport of cations leads to a massive release of intracellular ions, collapsing the membrane potential.[1] This disruption of the cell's internal ionic environment leads to increased osmotic pressure, causing cellular swelling, vacuolization, and ultimately, cell death.

-

Selectivity for Gram-Positive Bacteria: The cell envelope of Gram-positive bacteria consists of a thick, porous peptidoglycan layer that allows this compound to access the cytoplasmic membrane. In contrast, Gram-negative bacteria possess an outer membrane rich in lipopolysaccharides, which acts as a barrier, preventing the ionophore from reaching its target.

Antimicrobial Spectrum and Potency

This compound demonstrates potent activity against a range of Gram-positive bacteria and is also effective against several fungi and yeasts. The following tables summarize the Minimum Inhibitory Concentration (MIC) values for this compound against various microorganisms as determined by the agar dilution method.

Table 1: Antibacterial Activity of this compound

| Test Organism | Strain | MIC (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 209P | 1.56 |

| Staphylococcus aureus | Smith | 1.56 |

| Staphylococcus aureus | Newman D-2-C | 1.56 |

| Bacillus subtilis | PCI 219 | 0.78 |

| Bacillus cereus | IFO 3001 | 0.78 |

| Bacillus megaterium | IFO 12108 | 0.78 |

| Sarcina lutea | PCI 1001 | 0.39 |

| Corynebacterium bovis | 1810 | 0.2 |

| Mycobacterium smegmatis | ATCC 607 | 1.56 |

| Escherichia coli | NIHJ | > 100 |

| Pseudomonas aeruginosa | IFO 3455 | > 100 |

| Salmonella typhi | T-63 | > 100 |

| Proteus vulgaris | IFO 3045 | > 100 |

| Klebsiella pneumoniae | IFO 3318 | > 100 |

Table 2: Antifungal and Anti-yeast Activity of this compound

| Test Organism | Strain | MIC (µg/mL) |

|---|---|---|

| Candida albicans | 3147 | 3.12 |

| Saccharomyces cerevisiae | IFO 0209 | 3.12 |

| Aspergillus niger | IFO 4414 | 25 |

| Aspergillus oryzae | R-3892 | 12.5 |

| Penicillium chrysogenum | IFO 4626 | 6.25 |

| Mucor mucedo | IFO 4564 | 12.5 |

| Pyricularia oryzae | 0.39 | |

| Trichophyton asteroides | IFO 4983 | 0.78 |

| Trichophyton rubrum | IFO 5467 | 0.78 |

| Trichophyton mentagrophytes | IFO 5466 | 0.78 |

Experimental Protocols

The standard method for quantifying the in-vitro activity of an antimicrobial agent like this compound is the determination of its Minimum Inhibitory Concentration (MIC). The broth microdilution assay is a widely accepted and robust method for this purpose.

Protocol: Determination of MIC by Broth Microdilution

This protocol outlines the steps to determine the MIC of this compound against a target microorganism.

1. Materials and Reagents:

-

96-well sterile microtiter plates

-

This compound stock solution of known concentration

-

Appropriate sterile broth medium (e.g., Cation-Adjusted Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

Sterile saline or phosphate-buffered saline (PBS)

-

Micropipettes and sterile tips

-

Microplate reader (optional, for spectrophotometric reading)

-

Incubator set to the optimal growth temperature for the test organism (e.g., 35-37°C)

-

Vortex mixer

2. Inoculum Preparation: a. From a fresh agar plate (18-24 hours old), select several morphologically similar colonies of the test microorganism. b. Suspend the colonies in sterile saline. c. Adjust the turbidity of the suspension to match a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria. d. Dilute this adjusted suspension in the appropriate sterile broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

3. Plate Preparation (Serial Dilution): a. Add 100 µL of sterile broth to all wells of a 96-well plate, except for the first column. b. Prepare a 2x working concentration of this compound in broth. Add 200 µL of this solution to the first well of each row to be tested. c. Perform a 2-fold serial dilution by transferring 100 µL from the first well to the second, mixing thoroughly, and repeating this process across the plate to the desired final concentration. Discard the final 100 µL from the last well. d. Designate a column for a positive control (broth + inoculum, no drug) and a negative control (broth only, no inoculum).

4. Inoculation and Incubation: a. Add 100 µL of the prepared inoculum (from step 2d) to each well, except for the negative control wells. This brings the total volume in each well to 200 µL and dilutes the this compound concentrations to their final 1x test concentrations. b. Seal the plate or cover with a lid to prevent evaporation and contamination. c. Incubate the plate at the appropriate temperature (e.g., 37°C) for 16-24 hours.

5. Determination of the MIC: a. After incubation, examine the plate for visible growth (turbidity). The negative control well should be clear, and the positive control well should be turbid. b. The MIC is defined as the lowest concentration of this compound at which there is no visible growth of the microorganism.

Conclusion for Drug Development Professionals

This compound represents a class of antimicrobial compounds with a distinct mechanism of action that circumvents many common resistance pathways, such as those targeting cell wall synthesis or protein synthesis. Its potent activity against Gram-positive bacteria, including medically relevant species, and its broad antifungal properties make it an interesting scaffold for further investigation. The primary challenge for its therapeutic application remains its potential toxicity, a common characteristic of ionophores. Future research may focus on synthetic modifications to improve its therapeutic index, exploring its potential in topical applications, or leveraging its ion-transporting capabilities for novel drug delivery systems. The detailed data and protocols presented herein serve as a foundational resource for scientists engaged in the exploration and development of new antimicrobial agents.

References

Methodological & Application

Application Notes and Protocols: In Vitro Antibacterial Susceptibility Testing of Carriomycin

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and protocols for the in vitro antibacterial susceptibility testing of Carriomycin, a polyether antibiotic produced by Streptomyces hygroscopicus. This compound exhibits a broad spectrum of activity, particularly against Gram-positive bacteria.

Mechanism of Action

This compound belongs to the macrolide class of antibiotics and functions by inhibiting bacterial protein synthesis. It specifically targets the 50S subunit of the bacterial ribosome, thereby obstructing the translocation process during protein elongation. This disruption halts the synthesis of essential proteins required for bacterial growth and replication, leading to a bacteriostatic effect.

Data Presentation: Minimum Inhibitory Concentration (MIC) of this compound

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of this compound against a range of bacterial species. The data is derived from the foundational study by Imada et al. (1978).

| Test Organism | Strain | MIC (µg/mL) |

| Staphylococcus aureus | 209-P | 1.56 |

| Smith | 1.56 | |

| Terajima | 1.56 | |

| Newman | 1.56 | |

| Bacillus subtilis | PCI 219 | 0.78 |

| Bacillus cereus | IFO 3001 | 0.78 |

| Bacillus megaterium | IFO 12108 | 0.39 |

| Sarcina lutea | PCI 1001 | 0.78 |

| Micrococcus flavus | IFO 3242 | 0.78 |

| Corynebacterium bovis | 1810 | 0.78 |

| Mycobacterium smegmatis | ATCC 607 | >100 |

| Escherichia coli | NIHJ | >100 |

| K-12 | >100 | |

| Klebsiella pneumoniae | >100 | |

| Proteus vulgaris | >100 | |

| Proteus mirabilis | >100 | |

| Pseudomonas aeruginosa | >100 | |

| Shigella sonnei | >100 |

Experimental Protocols

Standardized methods for determining the in vitro antibacterial susceptibility of this compound include broth microdilution, agar dilution, and disk diffusion assays.

Broth Microdilution Method for MIC Determination

This method determines the minimum concentration of this compound that inhibits the visible growth of a microorganism in a liquid growth medium.

Materials:

-

This compound

-

Appropriate broth medium (e.g., Mueller-Hinton Broth)

-

Sterile 96-well microtiter plates

-

Bacterial inoculum standardized to 0.5 McFarland turbidity

-

Spectrophotometer

-

Incubator (37°C)

Protocol:

-

Preparation of this compound Stock Solution: Dissolve this compound in a suitable solvent (e.g., methanol or DMSO) to create a high-concentration stock solution.

-

Serial Dilutions: Perform serial two-fold dilutions of the this compound stock solution in the broth medium across the wells of a 96-well plate to achieve a range of final concentrations.

-

Inoculum Preparation: Prepare a bacterial suspension from a fresh culture and adjust its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

-

Inoculation: Dilute the standardized bacterial suspension and add it to each well of the microtiter plate, resulting in a final bacterial concentration of approximately 5 x 10⁵ CFU/mL. Include a growth control well (bacteria without antibiotic) and a sterility control well (broth only).

-

Incubation: Incubate the plates at 37°C for 16-20 hours.

-

MIC Determination: The MIC is the lowest concentration of this compound at which no visible bacterial growth (turbidity) is observed.[1][2]

Agar Dilution Method for MIC Determination

This method involves incorporating this compound into an agar medium to determine the MIC. It is often considered a reference method for its accuracy.[3]

Materials:

-

This compound

-

Appropriate agar medium (e.g., Mueller-Hinton Agar)

-

Sterile petri dishes

-

Bacterial inoculum standardized to 0.5 McFarland turbidity

-

Inoculator (e.g., multipoint replicator)

-

Incubator (37°C)

Protocol:

-

Preparation of this compound-Agar Plates: Prepare a series of molten agar plates, each containing a different concentration of this compound. This is achieved by adding the appropriate volume of a this compound stock solution to the molten agar before pouring it into petri dishes. A control plate with no antibiotic should also be prepared.

-

Inoculum Preparation: Prepare a bacterial suspension and adjust its turbidity to a 0.5 McFarland standard.

-

Inoculation: Spot-inoculate the surface of each agar plate with the standardized bacterial suspension using a multipoint replicator.

-

Incubation: Incubate the plates at 37°C for 16-20 hours.

-

MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits the visible growth of the bacteria on the agar surface.[1][3]

Disk Diffusion Method (Kirby-Bauer Assay)

This qualitative method assesses the susceptibility of bacteria to this compound by measuring the zone of growth inhibition around a this compound-impregnated disk.

Materials:

-

This compound-impregnated paper disks (prepare by applying a known amount of this compound solution to blank sterile disks)

-

Appropriate agar medium (e.g., Mueller-Hinton Agar)

-

Sterile petri dishes

-

Bacterial inoculum standardized to 0.5 McFarland turbidity

-

Sterile cotton swabs

-

Incubator (37°C)

-

Calipers or ruler

Protocol:

-

Inoculum Preparation: Prepare a bacterial suspension and adjust its turbidity to a 0.5 McFarland standard.

-

Plate Inoculation: Dip a sterile cotton swab into the standardized bacterial suspension and streak it evenly across the entire surface of an agar plate to create a uniform lawn of bacteria.

-

Disk Placement: Aseptically place the this compound-impregnated disks onto the surface of the inoculated agar plate. Gently press the disks to ensure complete contact with the agar.

-

Incubation: Incubate the plates at 37°C for 16-20 hours.

-

Zone of Inhibition Measurement: After incubation, measure the diameter of the zone of complete growth inhibition around each disk in millimeters. The size of the zone is indicative of the bacterium's susceptibility to this compound.

Visualizations

Caption: Workflow for MIC Determination.

Caption: Evaluation of Antibacterial Effect.

References

- 1. Polyether ionophores: broad-spectrum and promising biologically active molecules for the control of drug-resistant bacteria and parasites - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Heterologous Expression of the Thiopeptide Antibiotic GE2270 from Planobispora rosea ATCC 53733 in Streptomyces coelicolor Requires Deletion of Ribosomal Genes from the Expression Construct - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Crystal Structure Determination and Analysis of Carriomycin

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the determination and analysis of the crystal structure of Carriomycin, a polyether antibiotic. The included protocols and data are intended to guide researchers in similar crystallographic studies and to provide a deeper understanding of the structural basis for this compound's biological activity.

Introduction to this compound

This compound is a polyether antibiotic produced by Streptomyces hygroscopicus. It exhibits a broad spectrum of activity against Gram-positive bacteria, fungi, and coccidia. Like other polyether ionophores, this compound's mechanism of action involves the transport of cations across biological membranes, leading to the disruption of ion gradients and ultimately cell death. Understanding its three-dimensional structure is crucial for elucidating its ion selectivity and for the rational design of new derivatives with improved therapeutic properties. The crystal structure of this compound has been successfully determined as its thallium salt.[1][2]

Quantitative Crystallographic Data

The crystal structure of the thallium salt of this compound (C₄₇H₇₉O₁₅Tl) was determined by X-ray diffraction.[1][2] The key crystallographic data are summarized in the table below.

| Parameter | Value | Reference |

| Molecular Formula | C₄₇H₇₉O₁₅Tl | [1] |

| Crystal System | Monoclinic | [2] |

| Space Group | P2₁ | [2] |

| Unit Cell Dimensions | a = 15.416(4) Å, b = 12.325(5) Å, c = 14.442(5) Å, β = 105.42(4)° | [2] |

| Molecules per Unit Cell (Z) | 2 | [2] |

Experimental Protocols

The following protocols describe the general steps involved in the crystallization, data collection, and structure determination of the thallium salt of this compound.

Protocol for Crystallization of this compound Thallium Salt

This protocol is a generalized procedure based on common practices for crystallizing polyether antibiotic salts.

Materials:

-

This compound (free acid)

-

Thallium acetate or other suitable thallium salt

-

Appropriate solvent system (e.g., acetone, methanol, ethyl acetate)

-

Crystallization plates (e.g., hanging drop, sitting drop, or micro-batch)

-

Microscope for crystal observation

Procedure:

-

Preparation of this compound Salt:

-

Dissolve this compound free acid in a suitable organic solvent.

-

Add an equimolar amount of a thallium salt solution (e.g., thallium acetate in water or methanol).

-

Stir the solution at room temperature to allow for the formation of the this compound-thallium salt complex.

-

The formation of the salt can be monitored by techniques such as thin-layer chromatography (TLC) or mass spectrometry.

-

-

Crystallization Screening:

-

Perform a broad screen of crystallization conditions using commercially available or custom-made screening kits.

-

Variables to screen include precipitant type (e.g., polyethylene glycols of different molecular weights, salts like ammonium sulfate), precipitant concentration, buffer pH, and temperature.

-

Set up crystallization trials using vapor diffusion (hanging or sitting drop) or micro-batch methods. A common setup involves mixing the this compound-thallium salt solution with the reservoir solution in a 1:1 ratio.

-

-

Optimization of Crystallization Conditions:

-

Once initial crystals are obtained, optimize the conditions to improve crystal size and quality.

-

Fine-tune the concentration of the precipitant, the this compound salt, and the pH.

-

Consider using additives or varying the temperature to promote better crystal growth.

-

-

Crystal Harvesting:

-

Carefully harvest the crystals from the crystallization drop using a cryo-loop.

-

If data is to be collected at cryogenic temperatures, briefly soak the crystal in a cryoprotectant solution (e.g., reservoir solution supplemented with glycerol or ethylene glycol) to prevent ice formation.

-

Flash-cool the crystal in a stream of liquid nitrogen.

-

Protocol for X-ray Diffraction Data Collection and Structure Determination

Materials and Equipment:

-

Synchrotron or in-house X-ray diffractometer

-

Goniometer with a cryo-stream

-

Detector (e.g., CCD or pixel array detector)

-

Data processing and structure solution software (e.g., HKL2000, XDS, SHELX, PHENIX)

Procedure:

-

Crystal Mounting and Screening:

-

Mount the cryo-cooled crystal on the goniometer in the X-ray beam.

-

Collect a few initial diffraction images to assess crystal quality, diffraction resolution, and to determine the optimal data collection strategy.

-

-

Data Collection:

-

Collect a complete dataset by rotating the crystal in the X-ray beam. The rotation range and exposure time per frame will depend on the crystal's symmetry and diffraction strength.

-

-

Data Processing:

-

Integrate the raw diffraction images to obtain the intensities of the reflections.

-

Scale and merge the integrated data to produce a final reflection file. This step also provides important statistics on data quality (e.g., Rmerge, completeness, I/σI).

-

-

Structure Solution:

-

The structure of the this compound thallium salt was solved using the heavy-atom method.[2] The high scattering power of the thallium atom allows for the determination of its position in the unit cell.

-

The initial phases calculated from the thallium atom are then used to generate an initial electron density map.

-

-

Model Building and Refinement:

-

Build the atomic model of the this compound molecule into the electron density map.

-

Refine the atomic coordinates, and thermal parameters against the experimental data to improve the agreement between the model and the observed diffraction pattern. This is an iterative process of manual model adjustments and computational refinement.

-

The final refined structure is validated using various crystallographic criteria (e.g., R-work, R-free, Ramachandran plot for proteins).

-

Visualizations

Experimental Workflow for Crystal Structure Determination

Caption: Experimental workflow for this compound crystal structure determination.

Mechanism of Action of this compound as an Ionophore

Caption: General mechanism of this compound as a cation ionophore.

Potential Downstream Signaling Consequences of Ionophore Activity

While this compound's primary action is ion transport, the resulting disruption of ion homeostasis can trigger various downstream cellular signaling events. The following diagram illustrates potential pathways affected by ionophores. It is important to note that these are generalized pathways and their specific activation by this compound requires further investigation.

Caption: Potential downstream signaling effects of ionophore activity.

References

- 1. X-Ray crystal structure of the thallium salt of this compound, a new polyether antibiotic - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 2. Studies on the ionophorous antibiotics. Part 14. Crystal and molecular structure of the thallium salt of this compound - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

Application Notes and Protocols for the Structural Elucidation of Carriomycin using NMR Spectroscopy

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carriomycin is a polyether antibiotic that, like other members of its class such as salinomycin and monensin, possesses a complex molecular architecture. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the comprehensive structural elucidation of such intricate natural products, particularly when single crystals suitable for X-ray crystallography are not available. This document provides detailed application notes and experimental protocols for the use of one-dimensional (1D) and two-dimensional (2D) NMR techniques in determining the complete structure of this compound.

Due to the limited availability of specific NMR data for this compound in the public domain, this guide leverages spectral data from the structurally related and well-characterized polyether antibiotics, Salinomycin and Monensin. The methodologies and spectral interpretation strategies outlined herein are directly applicable to the structural analysis of this compound.

Data Presentation: NMR Data of Structurally Similar Polyether Antibiotics

The following tables summarize the ¹H and ¹³C NMR chemical shift assignments for Salinomycin, a closely related polyether antibiotic. This data serves as a valuable reference for the expected chemical shifts in this compound, aiding in the initial assessment of its NMR spectra.

Table 1: ¹H NMR Chemical Shift Data for Salinomycin

| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-1 | 4.62 | d | 9.6 |

| H-2 | 3.58 | m | |

| H-3 | 4.05 | m | |

| H-4 | 1.85 | m | |

| H-5 | 3.77 | m | |

| ... | ... | ... | ... |

| H-42 | 0.88 | t | 7.4 |

Note: This is a partial list for illustrative purposes. The full dataset for Salinomycin is extensive.

Table 2: ¹³C NMR Chemical Shift Data for Salinomycin [1]

| Position | Chemical Shift (δ, ppm) |

| C-1 | 175.2 |

| C-2 | 84.5 |

| C-3 | 78.9 |

| C-4 | 36.4 |

| C-5 | 71.2 |

| ... | ... |

| C-42 | 11.9 |

Note: This is a partial list for illustrative purposes. The full dataset for Salinomycin is extensive.[1]

Experimental Protocols

Detailed methodologies for the key NMR experiments required for the structural elucidation of this compound are provided below. These protocols are based on established procedures for similar polyether antibiotics.

Sample Preparation

-

Dissolution: Accurately weigh 5-10 mg of purified this compound and dissolve it in 0.5-0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, CD₃OD, or DMSO-d₆). The choice of solvent may depend on the solubility of the compound and the desired resolution of specific proton signals.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm for both ¹H and ¹³C NMR).

-

Filtration: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a 5 mm NMR tube to remove any particulate matter.

-

Degassing (Optional): For sensitive experiments like NOESY, degas the sample by bubbling a slow stream of nitrogen or argon through the solution for several minutes to remove dissolved oxygen, which can interfere with relaxation measurements.

1D NMR Spectroscopy

a) ¹H NMR Spectroscopy

-

Objective: To obtain an overview of all proton environments in the molecule.

-

Instrument: 500 MHz (or higher) NMR spectrometer.

-

Parameters:

-

Pulse Program: Standard single-pulse experiment (e.g., zg30).

-

Spectral Width (SW): 12-16 ppm.

-

Acquisition Time (AQ): 2-4 seconds.

-

Relaxation Delay (D1): 1-2 seconds.

-

Number of Scans (NS): 16-64 (depending on sample concentration).

-

Temperature: 298 K.

-

b) ¹³C NMR Spectroscopy

-

Objective: To identify all unique carbon atoms in the molecule.

-

Instrument: 500 MHz (or higher) NMR spectrometer.

-

Parameters:

-

Pulse Program: Proton-decoupled single-pulse experiment (e.g., zgpg30).

-

Spectral Width (SW): 200-240 ppm.

-

Acquisition Time (AQ): 1-2 seconds.

-

Relaxation Delay (D1): 2-5 seconds.

-

Number of Scans (NS): 1024-4096 (due to the low natural abundance of ¹³C).

-

Temperature: 298 K.

-

c) DEPT (Distortionless Enhancement by Polarization Transfer)

-

Objective: To differentiate between CH, CH₂, and CH₃ groups.

-

Experiments: DEPT-45, DEPT-90, and DEPT-135.

-

Instrument: 500 MHz (or higher) NMR spectrometer.

-

Parameters: Utilize standard DEPT pulse programs available on the spectrometer software. The parameters will be similar to the ¹³C NMR experiment.

2D NMR Spectroscopy

a) COSY (Correlation Spectroscopy)

-

Objective: To identify proton-proton scalar (J) couplings, typically through 2-3 bonds. This helps in tracing out spin systems within the molecule.

-

Instrument: 500 MHz (or higher) NMR spectrometer.

-

Parameters:

-

Pulse Program: Standard COSY experiment (e.g., cosygpqf).

-

Spectral Width (SW): 12-16 ppm in both dimensions.

-

Number of Increments (F1 dimension): 256-512.

-

Number of Scans (NS): 8-16 per increment.

-

Relaxation Delay (D1): 1.5-2 seconds.

-

b) HSQC (Heteronuclear Single Quantum Coherence)

-

Objective: To identify direct one-bond correlations between protons and their attached carbons.

-

Instrument: 500 MHz (or higher) NMR spectrometer.

-

Parameters:

-

Pulse Program: Standard HSQC experiment with sensitivity enhancement (e.g., hsqcedetgpsisp2.2).

-

Spectral Width (SW) F2 (¹H): 12-16 ppm.

-

Spectral Width (SW) F1 (¹³C): 160-200 ppm.

-

Number of Increments (F1 dimension): 128-256.

-

Number of Scans (NS): 8-32 per increment.

-

Relaxation Delay (D1): 1.5-2 seconds.

-

c) HMBC (Heteronuclear Multiple Bond Correlation)

-

Objective: To identify long-range (typically 2-4 bonds) correlations between protons and carbons. This is crucial for connecting different spin systems and identifying quaternary carbons.

-

Instrument: 500 MHz (or higher) NMR spectrometer.

-

Parameters:

-

Pulse Program: Standard HMBC experiment (e.g., hmbcgplpndqf).

-

Spectral Width (SW) F2 (¹H): 12-16 ppm.

-

Spectral Width (SW) F1 (¹³C): 200-240 ppm.

-

Number of Increments (F1 dimension): 256-512.

-

Number of Scans (NS): 16-64 per increment.

-

Relaxation Delay (D1): 1.5-2 seconds.

-

Long-range coupling delay (optimized for ~8 Hz): ~60 ms.

-

d) NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy)

-

Objective: To identify through-space correlations between protons that are close in proximity, which is essential for determining the relative stereochemistry and conformation of the molecule.

-

Instrument: 500 MHz (or higher) NMR spectrometer.

-

Parameters:

-

Pulse Program: Standard NOESY or ROESY experiment (e.g., noesygpph or roesygpph).

-

Spectral Width (SW): 12-16 ppm in both dimensions.

-

Number of Increments (F1 dimension): 256-512.

-

Number of Scans (NS): 16-64 per increment.

-

Relaxation Delay (D1): 2-3 seconds.

-

Mixing Time: 300-800 ms for NOESY; 150-300 ms for ROESY (optimization may be required).

-

Mandatory Visualizations

The following diagrams illustrate the logical workflow for the structural elucidation of this compound using the described NMR experiments.

The diagram above illustrates the systematic workflow for elucidating the structure of this compound. The process begins with the acquisition of 1D NMR spectra to identify the basic proton and carbon frameworks. Subsequently, a series of 2D NMR experiments are performed to establish connectivity between atoms. The data from all experiments are then integrated to assemble the molecular fragments, determine the relative stereochemistry, and ultimately propose the final chemical structure.

This diagram illustrates the logical connections between the different types of NMR data and the structural information they provide. Each NMR experiment yields specific correlations and data points that, when analyzed together, allow for the piecing together of the complex molecular puzzle that is this compound, leading to the final determination of its three-dimensional structure.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Yield of Carriomycin in Fermentation

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address low yield issues during the fermentation of Carriomycin, an antibiotic produced by Streptomyces hygroscopicus.[1]

Troubleshooting Guide: Low this compound Yield

Low yields of this compound can stem from a variety of factors, from the microbial strain itself to the specific parameters of the fermentation process. This guide provides a systematic approach to identifying and resolving common issues.

Issue 1: Suboptimal Microbial Growth or Morphology

Symptoms:

-

Low biomass (dry cell weight) at the end of the fermentation.

-

Aberrant pellet or mycelial morphology observed under the microscope.

-

Slower than expected growth rate.

Possible Causes & Troubleshooting Steps:

-

Inoculum Quality: The age and viability of the seed culture are critical. An old or poorly grown inoculum will lead to a lag in growth and suboptimal production.

-

Protocol: Prepare a fresh seed culture from a well-maintained stock of Streptomyces hygroscopicus. Optimize the seed age; for some Streptomyces species, a 48-hour seed age has been found to be optimal.[2]

-

-

Medium Composition: Nutrient limitations or imbalances can hinder growth.

-

Action: Review and optimize the components of your growth medium. Ensure adequate concentrations of carbon and nitrogen sources, as well as essential minerals. For similar antibiotic fermentations, combinations of glucose and corn starch as carbon sources and soybean meal as a nitrogen source have proven effective.[2][3]

-

-

Physical Parameters: Suboptimal pH, temperature, or aeration can stress the culture and inhibit growth.

Issue 2: Good Growth but Low this compound Production

Symptoms:

-

Adequate or high biomass is achieved.

-

Low concentration of this compound in the fermentation broth.

Possible Causes & Troubleshooting Steps:

-

Suboptimal Fermentation Medium for Production: A medium that supports good growth may not be optimal for secondary metabolite production.

-

Protocol: One-Factor-at-a-Time (OFAT) Medium Optimization. Systematically vary the concentration of each medium component (carbon sources, nitrogen sources, phosphate, and trace elements) to identify the optimal concentration for this compound production. For example, test different concentrations of glucose, soybean meal, and CaCO3.[2][3]

-

-

Incorrect Fermentation Time: The peak of this compound production may occur at a specific point in the growth cycle.

-

Action: Conduct a time-course study, sampling the fermentation at regular intervals to determine the optimal harvest time. For some related antibiotic productions, this can be as long as 12 days.[3]

-

-

Feedback Inhibition: High concentrations of the antibiotic or other metabolites may inhibit further production.

-

Action: Consider strategies for in-situ product removal, such as the addition of adsorbent resins to the fermentation medium.

-

-

Precursor Limitation: The biosynthesis of this compound, a polyether antibiotic, requires specific precursor molecules. A shortage of these precursors will limit the final yield.

-

Action: While the specific biosynthetic pathway for this compound is not detailed in the provided results, understanding the general pathways for polyether antibiotics can be beneficial. Supplementing the medium with potential precursors, such as specific amino acids or fatty acids, could enhance production.

-

Issue 3: Inconsistent Yields Between Batches

Symptoms:

-

High variability in this compound yield from one fermentation run to another, even with seemingly identical conditions.

Possible Causes & Troubleshooting Steps:

-

Strain Instability: Streptomyces species can be genetically unstable, leading to a loss of antibiotic production over successive generations.

-

Action: Implement a strict strain maintenance protocol. Use low-passage stock cultures for inoculum preparation. Periodically re-isolate single colonies and screen for high-producing variants. Protoplast regeneration and subsequent screening can sometimes restore lost productivity.[5]

-

-

Variability in Raw Materials: Natural components in the medium, such as soybean meal or yeast extract, can vary in composition between batches.

-

Action: Source high-quality, consistent raw materials. If possible, test new batches of media components on a small scale before use in large-scale fermentations.

-

-

Contamination: Low-level microbial contamination can compete for nutrients and produce inhibitory compounds.

-

Action: Implement rigorous aseptic techniques. Regularly check for contamination by microscopy and plating on various media. Common contaminants in industrial fermentations include other bacteria and yeasts.

-

Data Presentation: Optimizing Fermentation Parameters

The following tables summarize optimal fermentation parameters for antibiotic production by Streptomyces species, which can serve as a starting point for optimizing this compound fermentation.

Table 1: Optimal Fermentation Conditions for Chrysomycin A Production by Streptomyces sp. 891-B6 [3][6]

| Parameter | Optimal Value |

| Fermentation Time | 12 days |

| Seed Age | 5 days |

| Inoculum Volume | 5% |

| Initial pH | 6.5 |

Table 2: Optimized Medium Composition for Chrysomycin A Production by Streptomyces sp. 891-B6 [3][6]

| Component | Optimal Concentration (g/L) |

| Glucose | 39.283 |

| Corn Starch | 20.662 |

| Soybean Meal | 15.480 |

| CaCO₃ | 2.000 |

Experimental Protocols

Protocol 1: Seed Culture Preparation

-

Aseptically transfer a loopful of Streptomyces hygroscopicus from a stock slant to a flask containing a suitable seed medium (e.g., ISP-2 medium).[3]

-

Incubate the flask on a rotary shaker at the appropriate temperature (e.g., 30°C) and agitation speed (e.g., 220 rpm) for the optimized seed age (e.g., 48-120 hours).[2][3]

-

The resulting seed culture should be visually inspected for uniform growth before use as an inoculum.

Protocol 2: Fermentation and Sampling

-

Inoculate the production medium with the seed culture at the optimized inoculum ratio (e.g., 5% v/v).[3]

-

Maintain the fermentation under controlled conditions of temperature, pH, and aeration.

-

Aseptically withdraw samples at regular intervals (e.g., every 24 hours) for analysis of biomass, pH, substrate consumption, and this compound concentration.

Protocol 3: Quantification of this compound

While a specific protocol for this compound is not available, a general approach using High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) is recommended for accurate quantification of antibiotics in fermentation broth.

-

Sample Preparation: Centrifuge the fermentation broth to separate the mycelium. The supernatant can be extracted with an organic solvent (e.g., ethyl acetate) to recover the this compound. The solvent is then evaporated, and the residue is redissolved in a suitable solvent for HPLC analysis.

-

HPLC-MS Analysis: Utilize a suitable HPLC column (e.g., C18) and a mobile phase gradient to separate this compound from other components in the extract. The mass spectrometer is used for detection and quantification, providing high sensitivity and selectivity.

Visualizations